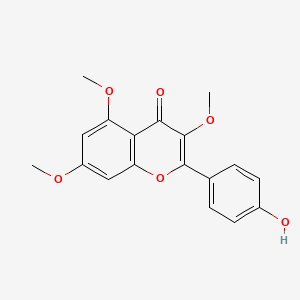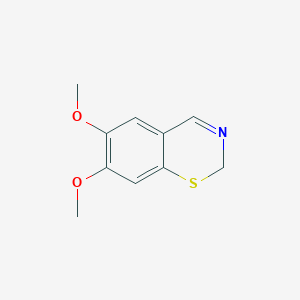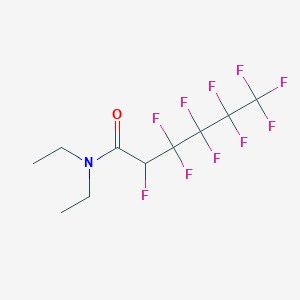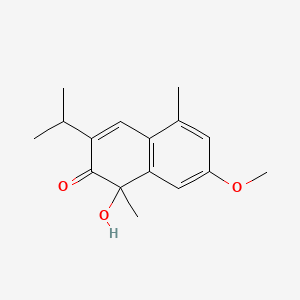![molecular formula C7H14NO4P B14614300 Diethyl [(cyanomethoxy)methyl]phosphonate CAS No. 59463-48-8](/img/structure/B14614300.png)
Diethyl [(cyanomethoxy)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl [(cyanomethoxy)methyl]phosphonate can be synthesized through various methods. One common method involves the reaction of diethyl phosphite with cyanomethyl chloride under basic conditions. The reaction typically proceeds as follows:
(C2H5O)2P(O)H+ClCH2CN→(C2H5O)2P(O)CH2CN+HCl
This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(cyanomethoxy)methyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the cyanomethyl group is replaced by other nucleophiles.
Addition Reactions: It can react with electrophiles to form addition products.
Hydrolysis: It can be hydrolyzed to form phosphonic acid derivatives
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide
Electrophiles: Alkyl halides, acyl chlorides
Solvents: Chloroform, tetrahydrofuran, ethyl acetate.
Major Products Formed
Substituted Phosphonates: Formed through substitution reactions.
Phosphonic Acids: Formed through hydrolysis.
Wissenschaftliche Forschungsanwendungen
Diethyl [(cyanomethoxy)methyl]phosphonate has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the Horner-Wadsworth-Emmons olefination reaction to synthesize substituted nitriles and their derivatives.
Medicinal Chemistry: Employed in the synthesis of bioactive molecules and pharmaceutical intermediates.
Material Science: Used in the preparation of functionalized materials and polymers.
Agricultural Chemistry: Utilized in the synthesis of agrochemicals and pesticides.
Wirkmechanismus
The mechanism of action of diethyl [(cyanomethoxy)methyl]phosphonate involves its role as a nucleophile in various organic reactions. It can donate its cyanomethyl group to electrophiles, facilitating the formation of new carbon-phosphorus bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl phosphonoacetonitrile
- Dimethyl methylphosphonate
- Diethyl (methylthiomethyl)phosphonate .
Uniqueness
Diethyl [(cyanomethoxy)methyl]phosphonate is unique due to its cyanomethyl group, which imparts distinct reactivity and allows for the formation of a wide range of substituted nitriles. This makes it a valuable reagent in organic synthesis and distinguishes it from other phosphonate compounds .
Eigenschaften
CAS-Nummer |
59463-48-8 |
|---|---|
Molekularformel |
C7H14NO4P |
Molekulargewicht |
207.16 g/mol |
IUPAC-Name |
2-(diethoxyphosphorylmethoxy)acetonitrile |
InChI |
InChI=1S/C7H14NO4P/c1-3-11-13(9,12-4-2)7-10-6-5-8/h3-4,6-7H2,1-2H3 |
InChI-Schlüssel |
JKVVBLODOZKANX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(COCC#N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





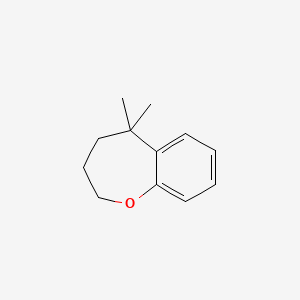
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl-](/img/structure/B14614245.png)
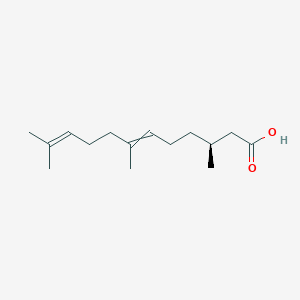
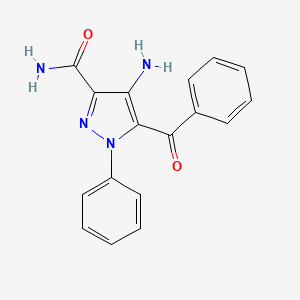
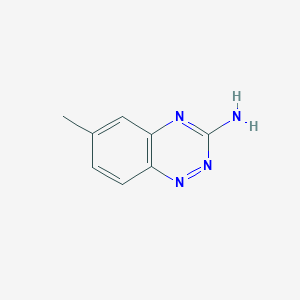
![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14614267.png)
